Lithium;3-cyano-2-pyridin-2-ylpropanoate
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Overview
Description
“Lithium;3-cyano-2-pyridin-2-ylpropanoate” is a chemical compound with the molecular formula C9H7LiN2O2 and a molecular weight of 182.11 . It is a powder form substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8N2O2.Li/c10-5-4-7(9(12)13)8-3-1-2-6-11-8;/h1-3,6-7H,4H2,(H,12,13);/q;+1/p-1
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder form substance . It has a molecular weight of 182.11 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Electronic Effects on Aggregation : A study investigated para-substituted lithium aryloxides, including cyano derivatives, to understand the impact of substituents on aggregation. The cyano derivatives exhibited specific aggregation patterns influenced by electronic effects, highlighting the unique properties of cyano-substituted lithium compounds in molecular structures and solution behavior (Macdougall et al., 2006).
Catalytic Applications : Lithium and magnesium complexes, including those with pyridyl-pendanted unsymmetrical β-diketiminates, were synthesized and used as catalysts for organic transformations like the hydroboration of carbonyl compounds. These findings illustrate the potential of lithium-based compounds in catalysis and sustainable chemical processes (Li et al., 2022).
Synthesis of Lithium Complexes : Research on the synthesis and characterization of lithium complexes of pyridine derivatives has contributed to understanding the coordination chemistry of lithium. These studies provide insights into the molecular structure and coordination behavior of lithium in different chemical environments (Xavier et al., 2004).
Synthesis of Substituted Pyridines : The reactions of substituted cyano pyridines with lithium aluminum hydride were explored to produce aminomethyl derivatives. These derivatives were further used in the synthesis of amides, demonstrating the utility of lithium-cyano compounds in synthetic chemistry (Zubarev et al., 2003).
Safety and Hazards
The safety information available indicates that “Lithium;3-cyano-2-pyridin-2-ylpropanoate” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
lithium;3-cyano-2-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c10-5-4-7(9(12)13)8-3-1-2-6-11-8;/h1-3,6-7H,4H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTJFDOJFLMMLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)C(CC#N)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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